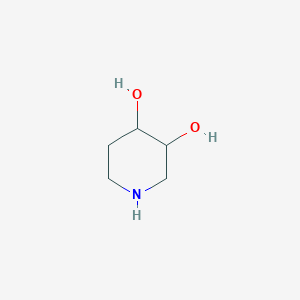
Piperidine-3,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperidine-3,4-diol is a chemical compound with the molecular formula C5H11NO2 . It is a piperidine derivative and has two defined stereocenters . It is also known as (3R,4R)-3,4-Piperidinediol .
Synthesis Analysis
Piperidines are significant synthetic fragments for designing drugs and play a crucial role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Recent scientific literature has summarized intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Molecular Structure Analysis
The molecular structure of Piperidine-3,4-diol consists of a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The average mass of the molecule is 117.146 Da, and the monoisotopic mass is 117.078979 Da .Chemical Reactions Analysis
Piperidines are involved in various intra- and intermolecular reactions leading to the formation of different piperidine derivatives . These include substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
Piperidine-3,4-diol is a white crystalline solid . It has a melting point range of 185-189°C and is soluble in water . The compound is produced by reacting piperazine with diethyl carbonate in the presence of hydrogen chloride gas to yield piperazine diol monohydrochloride, which is then crystallized to produce the desired product .Safety and Hazards
Orientations Futures
Piperidines, including Piperidine-3,4-diol, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This area of research is expected to continue to grow in the future .
Propriétés
Numéro CAS |
37088-07-6 |
|---|---|
Formule moléculaire |
C5H11NO2 |
Poids moléculaire |
117.15 g/mol |
Nom IUPAC |
piperidine-3,4-diol |
InChI |
InChI=1S/C5H11NO2/c7-4-1-2-6-3-5(4)8/h4-8H,1-3H2 |
Clé InChI |
IZXWMVPZODQBRB-UHFFFAOYSA-N |
SMILES |
C1CNCC(C1O)O |
SMILES canonique |
C1CNCC(C1O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




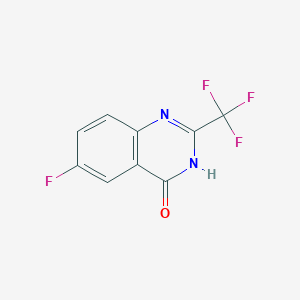
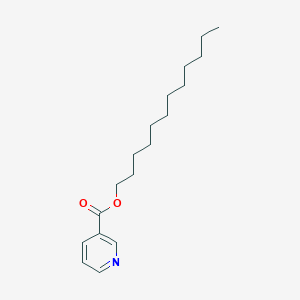
![9H-Pyrido[3,4-b]indole-6-carbonitrile](/img/structure/B3189885.png)
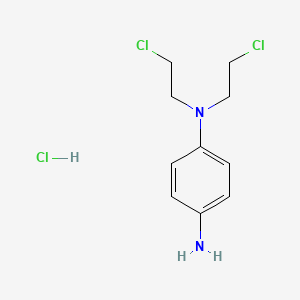
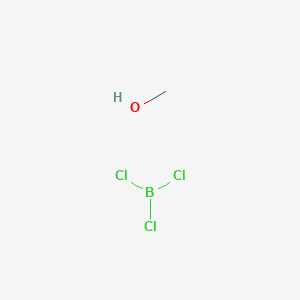
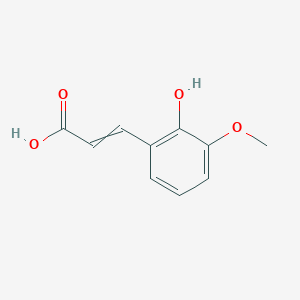
![(1r,2r,3s,4s)-3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B3189901.png)





![Benzeneacetic acid, 3,4-bis[(trimethylsilyl)oxy]-, trimethylsilyl ester](/img/structure/B3189942.png)